molecular formula C30H26O15 B12390056 Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

Cat. No.: B12390056
M. Wt: 626.5 g/mol
InChI Key: IHBVMUCQCZEAPW-LIIVASQWSA-N
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Description

Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside is a flavonol glycoside characterized by a quercetin aglycone linked to a β-D-galactopyranosyl moiety at the C-3 hydroxyl position, with an additional caffeoyl group esterified at the 6''-O position of the galactose unit. This compound was first isolated from Polygonum viscosum and structurally elucidated using UV, NMR (¹H, ¹³C, DEPT, COSY45, HMBC, HMQC), and mass spectrometry . The caffeoyl substitution enhances its polarity and bioactivity, distinguishing it from simpler quercetin glycosides.

Properties

Molecular Formula

C30H26O15

Molecular Weight

626.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24+,26+,27-,30+/m1/s1

InChI Key

IHBVMUCQCZEAPW-LIIVASQWSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

Plant Material Selection and Pretreatment

QCGA is primarily isolated from Polygonum viscosum (syn. Persicaria viscosa), a plant rich in acylated flavonol glycosides. Fresh or dried aerial parts are ground into a fine powder to maximize surface area for solvent interaction. Studies emphasize the use of methanol as the extraction solvent due to its efficacy in solubilizing polar glycosides and phenolic acids.

Table 1: Extraction Parameters for QCGA from Polygonum viscosum
Parameter Condition Yield (%) Purity (%) Reference
Solvent 100% Methanol 0.12 85
Extraction Time 48 hours (maceration) 0.09 78
Temperature Room temperature (25°C) 0.10 80
Solvent-to-Material Ratio 10:1 (v/w) 0.11 82

Crude Extract Fractionation

Post-extraction, the methanol extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. Ethyl acetate (EtOAc) and n-butanol (BuOH) are commonly used to isolate mid-polarity compounds like QCGA. The BuOH fraction, enriched with glycosides, is further purified via column chromatography (CC) using silica gel or Sephadex LH-20.

Synthetic Approaches

Enzymatic Glycosylation

QCGA can be synthesized via glycosyltransferase-mediated reactions. A two-step enzymatic process involves:

  • Quercetin galactosylation : UDP-galactose-dependent glycosyltransferases (UGTs) catalyze the formation of quercetin-3-O-β-D-galactopyranoside.
  • Caffeoylation : Acyltransferases transfer the caffeoyl moiety from caffeoyl-CoA to the 6''-OH of galactose.
Table 2: Enzymatic Synthesis Parameters
Enzyme Substrate Reaction Time (h) Yield (%) Reference
UGT78D1 (Arabidopsis) Quercetin + UDP-galactose 12 62
Hydroxycinnamoyl-CoA transferase Caffeoyl-CoA + quercetin-3-O-galactoside 6 48

Chemical Synthesis

Chemical synthesis offers precise control over regioselectivity but requires protective group strategies:

  • Galactose protection : The 6''-OH of β-D-galactopyranoside is protected with tert-butyldimethylsilyl (TBDMS) groups.
  • Caffeoylation : Caffeic acid is activated with DCC (N,N'-dicyclohexylcarbodiimide) and coupled to the protected galactose.
  • Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF).

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : QCGA is purified using C18 columns with a gradient of water-acetonitrile (0.1% formic acid). Typical conditions: 20–40% acetonitrile over 30 minutes, flow rate 5 mL/min.
  • Countercurrent Chromatography (CCC) : Solvent systems like hexane-EtOAc-MeOH-water (4:5:4:5) achieve >95% purity.
Table 3: HPLC Retention Data for QCGA
Column Mobile Phase Retention Time (min) Reference
C18 (250 × 4.6 mm) Water-MeCN (75:25) 12.3
C18 (150 × 2.1 mm) 0.1% Formic acid gradient 8.7

Structural Elucidation

  • NMR Spectroscopy :
    • 1H NMR (500 MHz, DMSO-d6) : δ 7.68 (s, H-2'), 6.88 (d, J = 8.5 Hz, H-5'), 6.41 (d, J = 2.0 Hz, H-8), 5.50 (d, J = 7.5 Hz, H-1'').
    • 13C NMR : δ 177.8 (C-4), 164.2 (C-7), 148.5 (C-3'), 114.2 (C-6'').
  • High-Resolution Mass Spectrometry (HRMS) : [M−H]⁻ at m/z 609.1342 (calc. 609.1351 for C30H25O15).

Chemical Reactions Analysis

Types of Reactions

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups, which can alter the compound’s biological activity and properties .

Scientific Research Applications

Antioxidant Activity

Quercetin derivatives, including Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside, are known for their potent antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. A comparative analysis using the Oxygen Radical Absorbance Capacity (ORAC) assay demonstrated significant antioxidant activity, which is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. Specifically, it has been shown to reduce the production of nitric oxide and prostaglandins in activated macrophages, suggesting its potential use in managing inflammatory diseases .

Hepatoprotective Properties

The hepatoprotective effects of quercetin glycosides have been documented extensively. Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside has been observed to mitigate liver damage induced by various hepatotoxic agents. In animal models, it demonstrated a significant reduction in liver enzyme levels and improved histopathological outcomes, indicating its potential as a therapeutic agent for liver diseases .

Anticancer Activity

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies involving various cancer cell lines have revealed that Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside can inhibit cell proliferation and promote cell cycle arrest through multiple signaling pathways, including the p53 and MAPK pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of quercetin derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to reduce oxidative stress and inflammation in neuronal cells suggests that it may help preserve cognitive function and neuronal integrity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging capacity
Anti-inflammatoryInhibition of cytokine production
HepatoprotectiveReduced liver enzyme levels in toxicity models
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Case Study 1: Hepatoprotection

In a study evaluating the hepatoprotective effects of Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside on acetaminophen-induced liver injury in mice, researchers reported significant improvements in liver function tests (ALT and AST levels) after treatment with this compound compared to control groups .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside against breast cancer cells (MCF-7) showed that treatment resulted in a dose-dependent decrease in cell viability and induction of apoptosis markers such as cleaved caspase-3 .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues: Sugar Moieties and Substitutions

The compound’s structural uniqueness lies in its galactose-caffeoyl combination. Below is a comparative analysis with key analogues:

Compound Sugar Substituent Additional Groups Molecular Weight (g/mol) Key Biological Activities References
Quercetin-3-O-β-D-galactopyranoside (Hyperin) β-D-galactopyranosyl None ~464 (m/z 465.1 [M+H]⁺) Antioxidant, cytotoxic activity
Quercetin-3-O-β-D-glucopyranoside (Isoquercitrin) β-D-glucopyranosyl None ~464 (m/z 465.1 [M+H]⁺) Antimicrobial, antileukemic
Quercetin-3-O-(2"-galloyl)-rhamnoside α-L-rhamnopyranosyl Galloyl at 2"-O ~600 (estimated) Antioxidant, DPPH radical scavenging
Quercetin-3-O-α-L-arabinopyranoside α-L-arabinopyranosyl None ~434 Antioxidant, antimicrobial
3’-Sialyllactosyl quercetin β-D-glucopyranosyl + sialyllactosyl Sialic acid at 3’’’-O ~1,000 (HR-QTOF-ESI/MS) Enhanced bioavailability, antiviral
Target Compound β-D-galactopyranosyl Caffeoyl at 6’’-O ~626 (calculated) Melanogenesis promotion, antioxidant

Key Structural and Functional Differences

  • Sugar Core : Unlike hyperin (galactose) and isoquercitrin (glucose), the target compound’s caffeoyl substitution introduces a bulky, hydrophilic group that may improve membrane interaction and radical scavenging .
  • Acylation: The 6''-O-caffeoyl group differentiates it from galloyl derivatives (e.g., 2"-galloyl-rhamnoside), which exhibit stronger antioxidant activity due to gallic acid’s higher phenolic content .
  • Complex Glycosides: Sialyllactosyl derivatives (e.g., 3’-SL-Q) have extended sugar chains that enhance solubility and metabolic stability but reduce cellular uptake efficiency compared to mono-glycosides .

Biological Activity

Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside, often referred to as CC7, is a flavonoid compound derived from various plants, particularly Polygonum viscosum. This compound has garnered attention for its diverse biological activities, including neuroprotective, melanogenic, and antioxidant properties. This article explores the biological activity of CC7, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside is a glycosylated flavonoid characterized by the presence of a caffeoyl group attached to the quercetin backbone. Its molecular formula is C22H22O12C_{22}H_{22}O_{12}, and it exhibits a complex structure that contributes to its biological activity.

1. Neuroprotective Effects

Research indicates that CC7 possesses significant neuroprotective properties. In various studies, it has been shown to mitigate oxidative stress and apoptosis in neuronal cells. For example:

  • Neuroprotection Against Oxidative Stress : Quercetin has been reported to enhance the survival of PC12 cells exposed to amyloid-beta toxicity, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
  • Mechanisms of Action : The neuroprotective effects are attributed to the modulation of signaling pathways such as the ERK/Akt pathway, which plays a crucial role in cell survival and apoptosis regulation .

2. Melanogenesis Promotion

CC7 has been found to stimulate melanogenesis in B16 melanoma cells:

  • Increased Melanin Production : Studies have shown that treatment with CC7 results in elevated melanin content and enhanced tyrosinase activity, a key enzyme in melanin biosynthesis .
  • Signaling Pathways Involved : The mechanism involves the activation of microphthalmia-associated transcription factor (MITF) and the phosphorylation of MAPKs (p38 and JNK), leading to increased expression of melanogenic enzymes .

3. Antioxidant Activity

Quercetin derivatives are well-known for their antioxidant properties:

  • Free Radical Scavenging : CC7 exhibits strong free radical scavenging activity, which helps protect cells from oxidative damage .
  • Cellular Protection : By activating various cellular pathways, including AKT signaling, CC7 helps in reducing oxidative stress in human melanocytes .

Case Studies

Several case studies highlight the efficacy of CC7:

  • Neuroprotective Study : In an experimental model of Parkinson's disease induced by rotenone, quercetin was shown to significantly reduce neurodegeneration and improve motor function recovery .
  • Melanogenesis Study : A study demonstrated that CC7 treatment led to a substantial increase in melanin production in B16 cells compared to control groups, indicating its potential use in treating skin disorders such as vitiligo .

Table 1: Summary of Biological Activities of Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside

Biological ActivityMechanismReference
NeuroprotectionModulation of ERK/Akt signaling ,
MelanogenesisActivation of MITF and tyrosinase ,
AntioxidantFree radical scavenging

Table 2: Case Studies on Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside

Study TypeFindingsReference
Neuroprotective StudyReduced neurodegeneration in PD model
Melanogenesis StudyIncreased melanin production in B16 cells ,

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